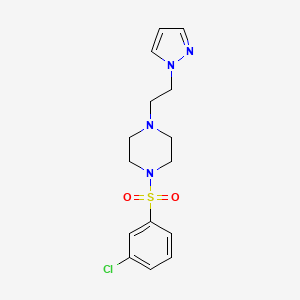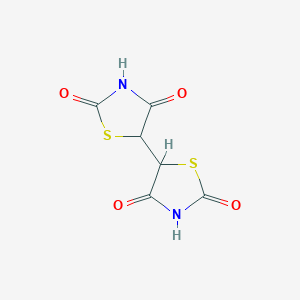
(5-Methylpyridin-2-yl)zinc pivalate solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methylpyridin-2-yl)zinc pivalate solution is a novel zinc-containing compound that has recently been developed for use in laboratory experiments. It is a highly reactive and versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry. This compound has been shown to be a promising alternative to traditional catalysts and reagents for a variety of laboratory processes. In
Scientific Research Applications
Catalysis in Organic Synthesis : (5-Methylpyridin-2-yl)zinc pivalate solution is used in cobalt-catalyzed cross-couplings between alkenyl acetates and aryl or alkenyl zinc pivalates. This process is applicable to a variety of functionalized aryl zinc pivalates and enables electrophilic alkenylations at ambient temperature (Li & Knochel, 2018).
Development of Storable Solid Heterocyclic Organozinc Reagents : Research has been conducted on the preparation and reactivity of solid heterocyclic organozinc reagents, namely N-protected (1H-tetrazol-5-yl)zinc pivalates. These reagents show appreciable air and moisture stability and are synthesized using TMPZnCl·Mg(OPiv)2. They are used for cross-couplings and copper-catalyzed electrophilic aminations to access functionalized 1H-tetrazoles (Knochel, Tüllmann, & Steiner, 2020).
Modeling the Active Site of Zinc Phosphoesterases : A dinuclear zinc(II) complex using a ligand related to (5-Methylpyridin-2-yl)zinc pivalate serves as a functional model for zinc phosphoesterases with dinuclear active sites. This model helps in understanding the hydrolytic efficacy of these enzymes (Das et al., 2014).
Coordination Chemistry and Crystallography : Studies on zinc(II) or cadmium(II) pivalates reveal insights into the coordination capabilities of metal ions and steric features of organic ligands. This research contributes to understanding the formation of mono- or binuclear zinc(II) and cadmium(II) pivalates and their molecular structures (Nikolaevskii et al., 2018).
Enhanced Air and Moisture Stability of Organozinc Reagents : Organozinc species, including (5-Methylpyridin-2-yl)zinc pivalate, are used in carbon–carbon and carbon–heteroatom bond-forming reactions. Recent developments focus on enhancing the air and moisture stability of these reagents, expanding their applications in organic synthesis (Chen, Ellwart, Malakhov, & Knochel, 2017).
Luminescent Sensors for Environmental Monitoring : Zinc(II) metal–organic frameworks (MOFs) containing (5-Methylpyridin-2-yl)zinc pivalate demonstrate potential as recyclable multi-responsive luminescent sensors for detecting contaminants like Cr(III), Cr(VI), and 4-nitrophenol in water, showcasing their environmental applications (Guo et al., 2017).
properties
IUPAC Name |
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKMFDZVIYMZOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139271030 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2510908.png)
![5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2510909.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2510910.png)
![1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2510912.png)
![N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2510913.png)

![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)




![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)